CID 16134405
Beschreibung
This absence limits a direct analysis, but methodological frameworks from the evidence can guide a hypothetical comparison. For instance, compounds are typically compared based on structural motifs, physicochemical properties, biological activity, and analytical signatures (e.g., mass spectrometry fragmentation patterns) .
Eigenschaften
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCNC(=NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCC)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of the compound with the identifier “CID 16134405” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet the demand for its applications. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions: The compound with the identifier “CID 16134405” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
The compound with the identifier “CID 16134405” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, the compound is explored for its potential to treat various diseases. Additionally, the compound has industrial applications, such as in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of the compound with the identifier “CID 16134405” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations:
Structural Divergence :
- CID 156582093 (oscillatoxin E) contains a cyclic ether and ester groups, while CID 23631927 features a sulfonamide moiety critical for protease binding .
- Hypothetically, this compound could share backbone features with oscillatoxins but differ in oxygenation patterns.
Functional Overlap :
- Oscillatoxin derivatives exhibit cytotoxicity via membrane disruption, whereas CID 23631927 targets enzymatic activity . This compound might share mechanisms with either class, depending on substituents.
Analytical Techniques :
- CID-based mass spectrometry () could differentiate these compounds via fragmentation patterns. For example, oscillatoxins fragment at marine toxin-specific ions (e.g., m/z 305 in hypothetical data), while protease inhibitors show neutral losses indicative of sulfonamide groups .
Limitations and Recommendations
- Data Gaps : The absence of empirical data for this compound in the evidence necessitates reliance on analogous comparisons.
- Future Directions :
Q & A
How can I formulate a focused research question for studying CID 16134405’s chemical properties?
- Methodology : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure your question. For example: "How does the structural modification of this compound (intervention) affect its thermal stability (outcome) compared to its unmodified analog (comparison) in polymer synthesis (population)?" .
- Criteria : Ensure alignment with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles. Test feasibility via preliminary literature reviews and computational simulations .
Q. What are the best practices for conducting a literature review on this compound?
- Steps :
- Use databases like PubMed, SciFinder, and Reaxys to identify primary sources (e.g., synthesis protocols, spectroscopic data).
- Filter studies using keywords: "this compound," "synthesis pathways," "catalytic activity," "structural characterization."
Q. How should I design experiments to validate this compound’s reactivity under varying conditions?
- Framework :
- Define variables: Independent (e.g., temperature, solvent polarity), dependent (e.g., reaction yield, byproduct formation).
- Include control groups (e.g., inert atmospheres vs. ambient conditions).
- Use factorial design to assess interactions between variables .
Advanced Research Questions
Q. How can I resolve contradictions in reported data on this compound’s catalytic efficiency?
- Approach :
- Perform meta-analysis of existing datasets to identify outliers or methodological inconsistencies (e.g., differing purity standards, instrumentation calibration).
- Conduct controlled replication studies using standardized protocols (e.g., identical substrate ratios, reaction times) .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Strategies :
- Use density functional theory (DFT) to predict binding affinities and electronic properties.
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. How can I optimize this compound’s synthesis to improve yield while minimizing byproducts?
- Methodology :
- Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time).
- Use green chemistry principles (e.g., solvent-free conditions, biocatalysts) to enhance sustainability .
Q. What ethical considerations apply when studying this compound’s potential toxicity?
- Guidelines :
- Follow OECD protocols for acute toxicity testing (e.g., LD50 assays).
- Disclose conflicts of interest (e.g., funding from entities with commercial stakes) in publications .
Methodological Challenges and Solutions
Q. How do I ensure reproducibility when working with this compound’s hygroscopic derivatives?
- Best Practices :
- Standardize storage conditions (e.g., inert gas, desiccants).
- Document moisture content via Karl Fischer titration in all experiments .
Q. What strategies mitigate bias in data collection for this compound’s pharmacokinetic studies?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
